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2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one Documentation Hub

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  • Product: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one
  • CAS: 30095-50-2

Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation and Synthetic Utility of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one

Target Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Scientists Compound: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2) Executive Summary 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Scientists Compound: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2)

Executive Summary

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is a highly reactive α -bromo ketone that serves as a critical bifunctional electrophile in organic synthesis. Featuring a 1,3,4-trisubstituted aromatic ring, this intermediate is heavily utilized in the construction of fused heterocyclic scaffolds. Notably, it is a key building block in the synthesis of imidazo[1,2-a]pyridine derivatives, which are potent URAT1 inhibitors developed for the treatment of hyperuricemia and gout[1]. This whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic profile, a field-proven synthetic protocol, and its mechanistic utility in drug development.

Spectroscopic Elucidation: 1 H and 13 C NMR Analysis

Accurate structural verification of this intermediate is paramount before proceeding to complex cross-coupling or cyclization steps. The presence of the electron-withdrawing carbonyl and the electronegative bromine atom significantly alters the local magnetic environment, while the aromatic substituents create a distinct ABX (or AMX) spin system.

Causality in 1 H NMR Chemical Shifts
  • The α -Methylene Protons (-CH 2​ Br): These protons appear as a sharp singlet heavily deshielded at approximately δ 4.38 ppm . This profound downfield shift is caused by the combined anisotropic deshielding effect of the adjacent carbonyl π -system and the inductive electron withdrawal by the bromine atom.

  • The Methoxy Protons (-OCH 3​ ): Appearing at δ 3.97 ppm , these protons are deshielded by the electronegative oxygen but remain upfield of the α -bromo protons.

  • The Aromatic Protons (H-2, H-5, H-6):

    • H-5 ( δ 6.97, d, J=8.6 Hz): Positioned ortho to the strongly electron-donating methoxy group, this proton is shielded by resonance (oxygen lone pair donation into the ring), making it the most upfield aromatic signal.

    • H-6 ( δ 7.88, dd, J=8.6,2.1 Hz): Positioned ortho to the carbonyl group, it experiences strong deshielding. It couples with H-5 (ortho coupling, ~8.6 Hz) and H-2 (meta coupling, ~2.1 Hz).

    • H-2 ( δ 8.04, d, J=2.1 Hz): Sandwiched between the electron-withdrawing chlorine and carbonyl groups, H-2 is the most deshielded proton in the system.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
-OCH 3​ 3.97Singlet (s)3H-Deshielded by oxygen
-CH 2​ Br4.38Singlet (s)2H-Deshielded by C=O and Br
Ar-H56.97Doublet (d)1H8.6Ortho to -OCH 3​ (shielded)
Ar-H67.88Doublet of doublets (dd)1H8.6, 2.1Ortho to C=O, para to Cl
Ar-H28.04Doublet (d)1H2.1Ortho to C=O and Cl (deshielded)
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
Carbon TypeChemical Shift ( δ , ppm)Assignment Rationale
-CH 2​ Br30.4Typical shift for α -bromo sp 3 carbons
-OCH 3​ 56.5Standard methoxy carbon shift
Ar-C5 (CH)111.6Highly shielded by ortho oxygen resonance
Ar-C3 (C-Cl)123.2Inductive withdrawal by chlorine
Ar-C1 (C-C=O)127.1Quaternary carbon attached to carbonyl
Ar-C6 (CH)129.4Aromatic methine
Ar-C2 (CH)130.8Aromatic methine between Cl and C=O
Ar-C4 (C-O)159.2Strongly deshielded by direct oxygen attachment
C=O189.6Conjugated ketone carbonyl carbon

Optimized Synthetic Methodology

The synthesis of 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is typically achieved via the α -bromination of the corresponding acetophenone. While elemental bromine (Br 2​ ) in acetic acid is a classical method, it poses severe safety hazards and often leads to over-bromination (di-bromo byproducts).

The Causality of Reagent Selection: Utilizing N-Bromosuccinimide (NBS) in the presence of catalytic p-toluenesulfonic acid (p-TsOH) provides a superior, self-validating system[2]. The p-TsOH catalyzes the keto-enol tautomerization (the rate-determining step), while NBS provides a low, steady-state concentration of electrophilic bromine, ensuring high mono-selectivity at the α -position.

Synthesis SM 1-(3-chloro-4-methoxyphenyl) ethan-1-one Reagents NBS, p-TsOH (cat.) Acetonitrile, 60°C SM->Reagents Enol Enol Intermediate (Rate-Determining) Reagents->Enol Product 2-Bromo-1-(3-chloro-4-methoxyphenyl) ethan-1-one Enol->Product

Caption: Workflow for the highly selective α -bromination using NBS and p-TsOH.

Step-by-Step Protocol
  • Dissolution: Charge a flame-dried round-bottom flask with 1-(3-chloro-4-methoxyphenyl)ethan-1-one (1.0 equiv) and dissolve in anhydrous acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 equiv). Stir at room temperature for 10 minutes to initiate enolization.

  • Bromination: Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15 minutes to prevent rapid exothermic spikes.

  • Reaction Monitoring: Heat the mixture to 60°C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The α -bromo product will elute slightly faster (higher R f​ ) than the starting material due to reduced polarity.

  • Quenching (Critical Step): Once starting material is consumed (typically 2-4 hours), cool to room temperature and quench with 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ). Rationale: This destroys any residual electrophilic bromine species, preventing oxidative degradation during workup.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography or recrystallization from ethanol.

Downstream Pharmaceutical Application: URAT1 Inhibitors

The primary utility of 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one in modern medicinal chemistry is its condensation with 2-aminopyridines to form imidazo[1,2-a]pyridines . This fused bicyclic system is the core pharmacophore for several next-generation URAT1 inhibitors designed to promote uric acid excretion in gout patients, offering lower hepatotoxicity compared to legacy drugs like benzbromarone[1].

Mechanistic Pathway: The reaction is a modified Tschitschibabin pyridine synthesis. The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the α -bromide in an S N​ 2 fashion. Subsequently, the exocyclic primary amine attacks the carbonyl carbon, forming a hemiaminal intermediate that rapidly dehydrates to yield the fully aromatized imidazo[1,2-a]pyridine core.

Cyclization Reactants Alpha-Bromo Ketone + Substituted 2-Aminopyridine Step1 S_N2 Alkylation at Endocyclic Pyridine Nitrogen Reactants->Step1 Step2 Intramolecular Cyclization (Exocyclic Amine to Carbonyl) Step1->Step2 Step3 Dehydration (-H2O) Aromatization Step2->Step3 Final Imidazo[1,2-a]pyridine Core (Potent URAT1 Inhibitor) Step3->Final

Caption: Mechanistic pathway for the synthesis of imidazo[1,2-a]pyridines from α -bromo ketones.

References

  • Imidazo [1,2A] pyridines to treat or prevent hyperuricemia or gout.Google Patents (ES2803223T3). Details the specific utilization of substituted 2-bromo-1-phenylethanones in the synthesis of URAT1 inhibitors.
  • Synthesis of α , β -dibromo ketones by photolysis of α -bromo ketones with N-bromosuccinimide. ResearchGate. Discusses the foundational methodology of using NBS and p-TsOH for the highly selective α -bromination of acetophenones. Available at: [Link]

Sources

Exploratory

Technical Guide: Handling, Safety Data, and Toxicological Mechanisms of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2) Executive Overview In medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2)

Executive Overview

In medicinal chemistry and drug development, α-bromoacetophenones are indispensable electrophilic building blocks used to construct complex heterocyclic scaffolds and β-adrenergic receptor modulators. 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2) is a highly reactive derivative within this class. While its reactivity makes it synthetically valuable, it simultaneously renders the compound a potent alkylating agent and a severe occupational hazard.

As a Senior Application Scientist, I have observed that relying solely on a standard Safety Data Sheet (SDS) often leaves researchers ill-equipped to handle the practical realities of this compound. This whitepaper translates regulatory hazard codes into a mechanistic understanding of the compound's toxicity, providing self-validating engineering controls and chemical quenching protocols grounded in physical organic chemistry.

Hazard Identification & Physicochemical Drivers

To safely handle this compound, one must understand why it is hazardous. The molecule features an α-bromo ketone moiety attached to a lipophilic 3-chloro-4-methoxyphenyl ring. The electron-withdrawing nature of the carbonyl group, amplified by the inductive effect of the adjacent bromine atom, creates a highly electrophilic α-carbon. This structural logic dictates its rapid participation in bimolecular nucleophilic substitution ( SN​2 ) reactions.

Quantitative Hazard Data

The following table summarizes the Globally Harmonized System (GHS) classifications for CAS 30095-50-2, derived from standardized chemical safety databases .

Table 1: GHS Hazard Classifications for CAS 30095-50-2

Hazard ClassCategoryHazard CodeSignal WordClinical Manifestation
Acute Toxicity (Oral/Dermal/Inhal.)Category 4H302, H312, H332WarningSystemic toxicity upon absorption.
Skin Corrosion/IrritationCategory 2H315WarningSevere epidermal erythema and blistering.
Serious Eye DamageCategory 1H318DangerIrreversible corneal damage.
Specific Target Organ Toxicity (Single)Category 3H335 / H336WarningSevere respiratory tract irritation; lachrymation.

Table 2: Physicochemical Drivers of Toxicity

PropertyCharacteristicToxicological Implication
Molecular Weight 263.51 g/mol Low molecular weight facilitates volatility and vapor dispersion.
Lipophilicity High (Aryl ether core)Rapid partitioning into the lipid bilayers of ocular/respiratory mucosa.
Electrophilicity High (α-bromo ketone)Near-instantaneous SN​2 kinetics with biological nucleophiles.

Toxicological Mechanism: The TRPA1 Pathway

The most immediate danger when handling 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is its potent lachrymatory (tear-inducing) and nociceptive (pain-inducing) properties. The causality behind this physiological response is strictly biochemical .

When vapors or particulates of this compound contact the eyes or respiratory tract, the lipophilic aryl ring allows the molecule to rapidly penetrate the cellular membranes of sensory neurons. Once inside, the electrophilic α-carbon undergoes an irreversible SN​2 alkylation with the sulfhydryl ( −SH ) groups of specific cysteine residues on the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.

This covalent modification alters the protein's conformation, forcing the ion channel open. The resulting massive influx of calcium ( Ca2+ ) ions depolarizes the neuron, firing an intense action potential to the central nervous system that manifests as excruciating pain, bronchospasm, and uncontrollable lachrymation.

TRPA1_Pathway A 2-Bromo-1-(3-chloro-4-methoxyphenyl) ethan-1-one B Sensory Neuron Membrane Penetration A->B C SN2 Alkylation of TRPA1 Cysteine B->C D Ion Channel Opening (Ca2+ Influx) C->D E Nociceptive Signal (Lachrymation/Pain) D->E

Fig 1. Mechanism of TRPA1 ion channel activation by α-bromoketone alkylation.

Engineering Controls & Self-Validating Protocols

Because of the TRPA1 activation mechanism, standard laboratory handling is insufficient. The compound must be treated as a highly reactive alkylating agent .

PPE and Environmental Controls
  • Ventilation: All operations (weighing, dissolution, and quenching) must be performed inside a functioning chemical fume hood with a minimum face velocity of 100 fpm.

  • Barrier Protection: The lipophilicity of the compound allows it to permeate standard latex rapidly. Double-gloving with heavy-duty nitrile is mandatory. Chemical splash goggles (not standard safety glasses) must be worn to prevent vapor contact with ocular TRPA1 receptors.

Protocol A: Safe Weighing and Transfer Workflow

To prevent the aerosolization of the crystalline powder, follow this methodology:

  • Preparation: Purge the microbalance area within the fume hood. Lay down a disposable, anti-static bench pad.

  • Tooling: Use only grounded, anti-static spatulas. Static charge can cause the lightweight powder to repel and aerosolize, leading to inhalation exposure.

  • Transfer: Weigh the required mass directly into a pre-tared, sealable reaction vial.

  • Sealing: Seal the vial with a PTFE-lined septum cap before removing it from the fume hood environment.

Protocol B: Chemical Quenching and Decontamination

In the event of a spill, or when cleaning contaminated glassware, washing with water or standard organic solvents is dangerous as it merely spreads the active alkylating agent. You must chemically deactivate the electrophile.

The Chemical Logic: We utilize a 10% (w/v) aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. According to Hard-Soft Acid-Base (HSAB) theory, the thiosulfate anion ( S2​O32−​ ) is a "soft," highly polarizable nucleophile. It reacts exponentially faster with the "soft" electrophilic α-carbon of the bromoketone than biological thiols do, rapidly converting the toxic compound into a benign, water-soluble Bunte salt .

Step-by-Step Methodology:

  • Application: Flood the contaminated glassware or spill area with an excess of 10% aqueous sodium thiosulfate solution.

  • Agitation: Stir or agitate the mixture vigorously for 15 to 20 minutes at room temperature. The biphasic mixture will gradually become homogeneous as the lipophilic bromoketone is converted into the water-soluble Bunte salt.

  • Self-Validation Step: The protocol is self-validating. The complete cessation of lachrymatory vapors indicates that the electrophilic center has been fully consumed. For analytical validation, a TLC spot test against the starting material will show complete conversion.

  • Disposal: The neutralized, non-toxic aqueous mixture can now be safely transferred to the designated halogenated aqueous waste stream.

Quenching_Workflow Start Identify Unreacted Alpha-Bromoketone Step1 Apply 10% Aqueous Sodium Thiosulfate Start->Step1 Initiate Quench Step2 Nucleophilic SN2 Attack by Thiosulfate Ion Step1->Step2 Agitate 15 min Step3 Formation of Water-Soluble Bunte Salt Step2->Step3 Rapid Conversion Step4 Dispose in Aqueous Halogenated Waste Step3->Step4 Safe Disposal

Fig 2. Step-by-step chemical quenching workflow using sodium thiosulfate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6259, Phenacyl bromide - Toxicity and Lachrymator Mechanisms." PubChem. Available at:[Link]

Foundational

Analytical Characterization and Mass Spectrometry of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one: A Technical Guide

Introduction and Chemical Significance 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (Molecular Formula: C9H8BrClO2) is a highly reactive α -bromoacetophenone derivative. In medicinal chemistry, α -bromo ketones serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (Molecular Formula: C9H8BrClO2) is a highly reactive α -bromoacetophenone derivative. In medicinal chemistry, α -bromo ketones serve as critical electrophilic building blocks, frequently utilized in the Hantzsch thiazole synthesis or the assembly of imidazo[1,2-a]pyridines—scaffolds often investigated for the treatment of hyperuricemia and gout.

Because the α -carbon is highly susceptible to nucleophilic attack, the compound is prone to degradation (such as hydrolysis or debromination) in solution. Consequently, precise analytical characterization using High-Resolution Mass Spectrometry (HRMS) is mandatory in drug development to confirm structural integrity and purity. This guide outlines the theoretical mass parameters and a self-validating analytical workflow required to characterize this molecule definitively.

Theoretical Framework: Molecular Weight vs. Exact Mass

In mass spectrometry and structural elucidation, distinguishing between molecular weight and exact mass is a foundational requirement.

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes on Earth. This value is used for macroscopic laboratory measurements (e.g., weighing out reagents for stoichiometry).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each element in the molecule (e.g., 12C, 1H, 79Br, 35Cl, 16O). High-resolution mass spectrometers measure exact mass, allowing researchers to determine the precise elemental composition of a molecule and differentiate it from isobaric interferences.

According to the[1], the exact mass of the C9H8BrClO2 framework is 261.93962 Da. The fundamental mass parameters are summarized below.

Table 1: Fundamental Mass Parameters of C9H8BrClO2
ParameterValueDefinition / Causality
Molecular Formula C9H8BrClO2The elemental composition of the molecule.
Molecular Weight 263.51 g/mol Average mass based on terrestrial isotopic abundances. Used for molarity calculations.
Exact Mass (Monoisotopic) 261.93962 DaSum of the exact masses of the most abundant isotopes (12C, 1H, 79Br, 35Cl, 16O).

The Isotopic Signature: A Self-Validating Fingerprint

The presence of both bromine and chlorine in 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one creates a highly distinctive isotopic cluster.

  • Bromine exists as two major isotopes: 79Br (50.69%) and 81Br (49.31%).

  • Chlorine exists as two major isotopes: 35Cl (75.78%) and 37Cl (24.22%).

The Causality of the Base Peak: Most organic molecules exhibit their highest intensity at the monoisotopic mass (M). However, the statistical probability of a molecule containing both 79Br and 35Cl (the M peak) is ~38.4%. The probability of the molecule containing either (81Br and 35Cl) OR (79Br and 37Cl) is ~49.6%. Therefore, the M+2 peak is actually the most abundant peak (the base peak) in the mass spectrum. This ~77 : 100 : 24 ratio for M : M+2 : M+4 acts as a built-in, self-validating fingerprint. If an observed spectrum deviates from this ratio, it instantly flags the presence of an isobaric impurity or in-source degradation.

Table 2: Expected Isotopic Cluster for[M+H]⁺ Ion (C9H9BrClO2⁺)
Ion SpeciesPrimary Isotope CompositionCalculated m/zRelative Abundance
[M+H]⁺ 79Br, 35Cl262.9469~77.4%
[M+2+H]⁺ 81Br, 35Cl & 79Br, 37Cl264.9449100.0% (Base Peak)
[M+4+H]⁺ 81Br, 37Cl266.9429~24.0%

(Note: Calculated m/z values include the addition of a proton (H⁺), which has an exact mass of 1.007276 Da, based on [2].)

Analytical Workflow: LC-ESI-HRMS Protocol

To accurately measure the exact mass and confirm the identity of the compound, a Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) workflow is employed.

Step-by-Step Methodology
  • Sample Preparation (Self-Validating Blank System):

    • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade acetonitrile. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Prepare a solvent blank identically.

    • Causality: Formic acid acts as a proton source to facilitate robust [M+H]⁺ formation in the ESI source. Running the blank prior to the sample validates that the system is free of carryover, ensuring the observed 264.9449 m/z signal originates exclusively from the sample.

  • Chromatographic Separation:

    • Action: Inject 1 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: α -bromo ketones are chemically labile. A rapid UPLC separation minimizes the time the compound spends in the aqueous mobile phase, preventing on-column hydrolysis or debromination.

  • Electrospray Ionization (ESI+):

    • Action: Operate the mass spectrometer in positive ion mode. Utilize mild source conditions (e.g., capillary voltage 3.0 kV, desolvation temperature 300°C).

    • Causality: Soft ionization preserves the fragile C-Br bond. Excessive thermal or electrical energy in the source will cause in-source fragmentation, leading to an artificial loss of bromine and a false negative for the intact mass.

  • High-Resolution Mass Acquisition & Internal Calibration:

    • Action: Acquire data using an Orbitrap or Q-TOF mass analyzer with a resolving power of >50,000. Co-infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2766).

    • Causality: The lock-mass provides real-time, self-validating correction of the mass axis. This guarantees that the mass error remains below 5 parts-per-million (ppm), which is the industry standard required to confirm elemental composition unequivocally.

Workflow Visualization

LC_HRMS_Workflow SamplePrep Sample Preparation (Dilution & Acidification) LC UPLC Separation (C18 Column) SamplePrep->LC 1 µL Injection ESI Electrospray Ionization (ESI+ Mode) LC->ESI Eluent HRMS High-Resolution MS (Orbitrap / Q-TOF) ESI->HRMS [M+H]+ Ions Data Data Interpretation (Isotopic Pattern Analysis) HRMS->Data Raw Spectra Validation Self-Validation (Mass Error < 5 ppm) Data->Validation Confirm Identity

LC-ESI-HRMS workflow for exact mass determination of the alpha-bromoacetophenone derivative.

Conclusion

The analytical characterization of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one relies heavily on the precise measurement of its exact mass (261.93962 Da) and the interpretation of its unique halogen isotopic signature. By employing a self-validating LC-HRMS protocol that utilizes mild ionization, internal lock-mass calibration, and isotopic ratio matching, researchers can definitively confirm the structural integrity of this critical synthetic intermediate, ensuring downstream success in drug development pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 144749, Ethyl 5-bromo-2-chlorobenzoate" (Used as a validated structural isomer proxy for the exact mass of the C9H8BrClO2 formula). PubChem, [Link].

  • National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions with Relative Atomic Masses". NIST Physical Measurement Laboratory, [Link].

  • International Union of Pure and Applied Chemistry (IUPAC). "Periodic Table of Elements and Standard Atomic Weights". IUPAC, [Link].

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the pharmaceutical intermediate, 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one. In the absence of extensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the pharmaceutical intermediate, 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one. In the absence of extensive public data on this specific molecule, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines a multi-faceted approach, combining state-of-the-art computational chemistry with established experimental thermal analysis techniques. The causality behind each methodological choice is detailed, ensuring a self-validating system for data generation and interpretation. This guide adheres to the principles of scientific integrity, providing a robust pathway for determining critical safety and stability parameters essential for drug development and process scale-up.

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is a substituted haloacetophenone, a class of compounds frequently employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of reactive bromo and chloro moieties, coupled with the methoxy-activated phenyl ring, suggests a potential for thermal instability. A thorough understanding of a compound's thermodynamic stability is not merely an academic exercise; it is a cornerstone of safe and robust pharmaceutical development. It informs every stage of the API lifecycle, from synthesis and purification to formulation, packaging, and storage.

Unexpected thermal decomposition can lead to a loss of product, the generation of potentially toxic impurities, and in the worst-case scenario, catastrophic thermal runaway events in a manufacturing setting. Therefore, a proactive and rigorous assessment of thermodynamic properties is a critical component of risk mitigation and ensures compliance with international regulatory standards, such as those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5][6][7][8]

This guide will delineate a comprehensive strategy for characterizing the thermodynamic stability of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one, focusing on both theoretical prediction and empirical verification.

Theoretical Assessment: In Silico Prediction of Thermodynamic Properties

Before embarking on potentially hazardous experimental work, a computational approach provides invaluable foresight into the molecule's inherent stability. Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for predicting the thermodynamic properties of organic molecules with a high degree of accuracy.[9][10][11]

Causality of Method Selection

The choice of a specific DFT functional and basis set is critical for obtaining reliable results, particularly for a molecule containing heavy atoms like bromine and chlorine. For organobromine compounds, basis sets that include polarization and diffuse functions are essential to accurately model the electron distribution around the halogen atoms.[12] A combination of the B3LYP functional with a basis set such as def2-TZVP is recommended as a starting point, offering a good balance of accuracy and computational cost.[11] This approach allows for the calculation of key thermodynamic parameters that govern stability.

Key Thermodynamic Parameters for Calculation
  • Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A highly positive enthalpy of formation can indicate an endothermic compound with a large amount of stored chemical energy, suggesting potential instability. The calculation of ΔHf° can be achieved through atomization or isodesmic reaction schemes.[13][14]

  • Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy to determine the spontaneity of a compound's formation. A positive ΔGf° indicates that the compound is thermodynamically unstable relative to its elements.[15]

  • Bond Dissociation Energy (BDE): DFT calculations can predict the energy required to homolytically cleave specific bonds in the molecule. For 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one, the C-Br bond is a likely candidate for the weakest link and the initiation point for thermal decomposition. A low BDE for this bond would be a significant indicator of thermal lability.

Computational Protocol

A robust computational workflow is essential for generating reliable data.

Caption: Computational workflow for determining thermodynamic properties.

Step-by-Step Computational Methodology:

  • Geometry Optimization: The 3D structure of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is optimized to find its lowest energy conformation using the chosen DFT functional and basis set (e.g., B3LYP/def2-TZVP).[16]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed on the optimized geometry using a larger basis set (e.g., def2-QZVPP) to refine the electronic energy.[10]

  • Thermodynamic Property Calculation: The calculated energies are used in conjunction with appropriate thermodynamic cycles (e.g., atomization enthalpy method) to determine the standard enthalpy and Gibbs free energy of formation.[13][14]

Experimental Verification: Thermal Analysis Techniques

While computational methods provide a strong theoretical foundation, experimental verification is non-negotiable for a comprehensive stability assessment. A suite of thermal analysis techniques should be employed to probe the material's behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for thermal hazard screening. It measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] This allows for the detection of exothermic (heat-releasing) and endothermic (heat-absorbing) events.

Causality of Experimental Design:

The experimental design for DSC must be carefully considered to ensure the data is relevant and reliable. The heating rate, sample mass, and atmosphere can all influence the observed thermal events. A typical screening heating rate is 10 °C/min.[19] The sample should be sealed in a hermetic pan to prevent the loss of volatile decomposition products, which could mask an exotherm.[20] Running the experiment under an inert nitrogen atmosphere is standard practice to prevent oxidative decomposition.[21]

Experimental Protocol (based on ASTM E537): [2][5][20][22]

Caption: Step-by-step protocol for DSC analysis.

Data Interpretation:

The primary output of a DSC experiment is a thermogram. Key features to analyze include:

  • Onset Temperature (Tonset): The temperature at which an exothermic or endothermic event begins. A low onset temperature for an exotherm is a significant indicator of thermal instability.[17]

  • Peak Temperature (Tpeak): The temperature at which the thermal event reaches its maximum rate.

  • Enthalpy of Decomposition (ΔHd): The area under the exothermic peak, which quantifies the amount of energy released during decomposition. A large ΔHd suggests a high potential for a thermal runaway.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[23][24] It is complementary to DSC and provides information on decomposition pathways and the presence of volatile components.

Causality of Experimental Design:

TGA is particularly useful for determining if mass loss is associated with an observed DSC event.[25] For instance, an endotherm in the DSC that corresponds to a mass loss in the TGA is likely due to evaporation or sublimation, whereas an exotherm accompanied by mass loss strongly suggests decomposition. The heating rate and atmosphere are again critical parameters.

Experimental Protocol:

Caption: Step-by-step protocol for TGA analysis.

Data Interpretation:

The TGA thermogram plots percentage mass versus temperature. The key information derived is the temperature at which mass loss begins and the number of decomposition steps. When coupled with DSC, a more complete picture of the thermal behavior emerges.[25][26]

Accelerating Rate Calorimetry (ARC)

For compounds that exhibit significant exothermicity in DSC screening, Accelerating Rate Calorimetry (ARC) is the gold standard for obtaining data relevant to process safety and thermal runaway scenarios.[27] ARC operates under near-adiabatic conditions, meaning that as the sample begins to self-heat, the instrument's environment heats with it, preventing heat loss. This mimics a worst-case scenario in a large-scale reactor.[15]

Causality of Experimental Design:

ARC experiments provide time-temperature-pressure data for exothermic reactions.[28] The "Heat-Wait-Search" mode is typically employed, where the sample is heated in steps and then held isothermally to detect the onset of self-heating. Once an exotherm is detected, the instrument switches to adiabatic mode.[29]

Experimental Protocol (based on ASTM E1981): [28][29]

  • Sample Preparation: A known mass of the sample is loaded into a robust, sealed sample bomb, often made of Hastelloy-C to prevent catalytic reactions.

  • System Setup: The bomb is placed in the calorimeter, and the system is pressurized with an inert gas like nitrogen.

  • Heat-Wait-Search: The sample is heated in small temperature steps (e.g., 5 °C), followed by a waiting period (e.g., 20 minutes) to allow for thermal equilibration. The instrument then searches for a self-heating rate above a set threshold (e.g., 0.02 °C/min).

  • Adiabatic Tracking: Once the self-heating threshold is exceeded, the instrument heaters track the sample temperature to maintain adiabatic conditions.

  • Data Collection: Temperature and pressure are recorded as a function of time until the reaction is complete.

Data Interpretation:

ARC data is crucial for calculating parameters essential for process safety design:

  • Onset Temperature of Self-Heating: The temperature at which the material begins to exotherm under adiabatic conditions.

  • Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.

  • Time to Maximum Rate (TMR): The time it takes for the reaction to go from the onset of self-heating to its maximum rate under adiabatic conditions. This is a critical parameter for assessing the time available for corrective action in a process deviation.

  • Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in a specific packaging can undergo a self-accelerating decomposition.

Data Synthesis and Risk Assessment

The true power of this multi-faceted approach lies in the synthesis of both the theoretical and experimental data.

Data Summary Table:

ParameterMethodSignificance
ΔHf° DFT CalculationInherent energetic content of the molecule.
ΔGf° DFT CalculationThermodynamic stability relative to elements.
C-Br BDE DFT CalculationLikely initiation point of decomposition.
Tonset (DSC) DSCInitial indication of thermal instability.
ΔHd (DSC) DSCEnergy released during decomposition.
Mass Loss Profile TGACorrelates mass loss with thermal events.
Tonset (ARC) ARCOnset of self-heating in a worst-case scenario.
ΔTad ARCMaximum potential temperature rise.
TMR ARCTime available for intervention during a runaway.

A logical relationship for risk assessment can be visualized as follows:

Caption: Logical flow for thermal hazard assessment.

Based on the collected data, a comprehensive risk assessment can be performed. If 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one shows a low onset of decomposition in DSC and ARC, coupled with a significant enthalpy of decomposition and a short time to maximum rate, it would be classified as having a high thermal hazard potential. This would necessitate stringent controls during its synthesis, handling, and storage, such as strict temperature limits, the use of diluted process streams, and appropriately designed pressure relief systems for reactors.

Conclusion and Recommendations

This guide has outlined a robust, multi-pillar strategy for the comprehensive assessment of the thermodynamic stability of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one. By integrating theoretical predictions from Density Functional Theory with empirical data from Differential Scanning Calorimetry, Thermogravimetric Analysis, and Accelerating Rate Calorimetry, a holistic understanding of the compound's thermal hazard potential can be achieved.

The causality-driven approach to method selection and experimental design ensures the generation of high-integrity, self-validating data. This framework not only provides a pathway to understanding the specific stability of the target molecule but also serves as a template for the thermal hazard assessment of other novel pharmaceutical intermediates. It is strongly recommended that this integrated approach be adopted early in the development lifecycle of any new chemical entity to ensure safety, regulatory compliance, and the development of robust and reliable manufacturing processes.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1C Stability Testing for New Dosage Forms. [Link]

  • ICH. Quality Guidelines. [Link]

  • ASTM International. (2012). ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • GMP Compliance. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • ASTM International. (2016). ASTM E698-11: Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. [Link]

  • SIST. (2002). ASTM E537-02: Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry. [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]

  • ASTM International. (2023). E698 - 23: Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • ResearchGate. ASTM-E698 kinetic study of HNS-IV near the melting point. [Link]

  • gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • MDPI. (2022). The Status of Pyrolysis Kinetics Studies by Thermal Analysis: Quality Is Not as Good as It Should and Can Readily Be. [Link]

  • TA Instruments. Interlaboratory Kinetics Studies Using ASTM International Standards E2041 and E698 and Trityl Azide. [Link]

  • Andreeva, I. V., & Verevkin, S. P. (2021). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry.
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • ResearchGate. Thermodynamics of phase transitions of substituted acetophenones. [Link]

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  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

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  • ResearchGate. Functional/basis set for bromine-containing molecules?. [Link]

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  • SKZ. (2025). DSC vs TGA: What's the Difference in Thermal Analysis?. [Link]

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  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

  • ResearchGate. (2022). (PDF) Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). [Link]

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  • Zeal Instruments. (2024). Thermal Hazards Testing: Understanding the Basics. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocols for 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one: Application Note

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one ( α -bromo-3-chloro-4-methoxyacetophenone) Introduction &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one ( α -bromo-3-chloro-4-methoxyacetophenone)

Introduction & Mechanistic Rationale

The target molecule, 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one , is a highly versatile α -bromoacetophenone building block widely utilized in medicinal chemistry. It serves as a critical electrophilic intermediate for the synthesis of heterocyclic pharmacophores, including thiazoles, imidazoles, and pyrazoles, which are frequently found in selective Cyclooxygenase-2 (COX-2) inhibitors and allosteric modulators [1][2].

The structural core features a benzene ring with a highly activating methoxy group at the 4-position and a deactivating (but ortho/para directing) chloro group at the 3-position. The synthesis of this compound generally relies on two field-proven methodologies: a direct one-step Friedel-Crafts Acylation or a two-step sequence culminating in the α -Bromination of an acetophenone precursor [3].

Retrosynthetic Analysis & Route Selection

The selection of the synthetic route depends heavily on the availability of starting materials and the specific safety infrastructure of the laboratory (e.g., handling corrosive bromoacetyl bromide vs. volatile elemental bromine).

SynthesisRoutes Target 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one RouteA Route A: Direct Friedel-Crafts (1-Step) Target->RouteA RouteB Route B: α-Bromination (2-Step) Target->RouteB SM1 2-Chloroanisole + Bromoacetyl Bromide RouteA->SM1 SM2 3-Chloro-4-methoxyacetophenone RouteB->SM2 SM3 2-Chloroanisole + Acetyl Chloride SM2->SM3 Friedel-Crafts

Figure 1: Retrosynthetic pathways for 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one.

Protocol A: Direct Friedel-Crafts Acylation (One-Step)

This protocol leverages the strong para-directing effect of the methoxy group on 2-chloroanisole. The steric bulk of the ortho-chloro group and the electronic dominance of the methoxy group ensure excellent regioselectivity, directing the acylium ion exclusively to the 4-position (relative to the methoxy group) [3].

Experimental Methodology

Reagents: 2-Chloroanisole (1.0 eq), Bromoacetyl bromide (1.1 eq), Anhydrous Aluminum Chloride ( AlCl3​ , 1.2 eq), Anhydrous Dichloromethane (DCM).

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Substrate Dissolution: Dissolve 2-chloroanisole in anhydrous DCM (approx. 5 mL/mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Maintaining 0 °C is critical to prevent the Lewis acid-catalyzed cleavage of the methoxy ether and to control the highly exothermic complexation.

  • Catalyst Addition: Add anhydrous AlCl3​ portion-wise over 15 minutes to avoid temperature spikes.

  • Acylation: Charge the dropping funnel with bromoacetyl bromide and add it dropwise over 30 minutes.

    • Causality: Dropwise addition restricts the local concentration of the highly reactive electrophile, suppressing polyacylation and tar formation.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2–4 hours.

  • Quenching (Self-Validating Step): Carefully pour the dark reaction mixture into a beaker containing crushed ice and 1M HCl.

    • Causality: The acidic quench rapidly hydrolyzes the aluminum complex, preventing the formation of intractable, gelatinous aluminum hydroxide emulsions during extraction.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 5% NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from absolute ethanol or a hexane/ethyl acetate mixture to yield the pure α -bromoacetophenone.

Protocol B: α -Bromination of 3-Chloro-4-methoxyacetophenone

For laboratories where handling bromoacetyl bromide is restricted, Route B offers a highly reliable alternative. The reaction proceeds via the acid-catalyzed enolization of 3-chloro-4-methoxyacetophenone, followed by electrophilic trapping by molecular bromine [1][2].

Mechanism Ketone Ketone (Starting Material) Protonated Protonated Ketone (Oxonium Ion) Ketone->Protonated + H⁺ Enol Enol Intermediate (Nucleophile) Protonated->Enol - H⁺ Bromonium Bromonium-like Transition State Enol->Bromonium + Br₂ Product α-Bromo Ketone (Target Molecule) Bromonium->Product - HBr

Figure 2: Acid-catalyzed enolization and bromination mechanism.

Experimental Methodology

Reagents: 3-Chloro-4-methoxyacetophenone (1.0 eq), Bromine ( Br2​ , 1.05 eq), Glacial Acetic Acid, Concentrated HCl (catalytic).

  • Substrate Preparation: Dissolve 3-chloro-4-methoxyacetophenone in glacial acetic acid (approx. 3 mL/mmol) in a round-bottom flask.

  • Catalyst Initiation: Add 2–3 drops of concentrated HCl.

    • Causality: The strong acid protonates the carbonyl oxygen, drastically lowering the activation energy for enolization. The enol is the active nucleophile; without acid, the reaction suffers from a dangerous induction period.

  • Bromine Preparation: In a dropping funnel, dilute Br2​ in an equal volume of glacial acetic acid.

  • Halogenation (Self-Validating Step): Begin dropwise addition of the Br2​ solution at room temperature.

    • Self-Validation: The first few drops will impart a reddish-brown color to the solution. Once enolization initiates (usually within 1-2 minutes), the solution will rapidly decolorize. Subsequent drops will decolorize instantly upon hitting the solution, providing real-time visual confirmation of the reaction's progress.

  • Completion: Once the addition is complete and the faint yellow color persists (indicating slight excess of Br2​ ), stir for an additional 30 minutes.

  • Isolation: Pour the mixture into vigorously stirred ice-cold water. The target α -bromo ketone will crash out as a distinct precipitate.

  • Filtration: Filter the solid under vacuum, wash generously with cold water to remove all traces of acetic acid and HBr, and dry in a vacuum desiccator.

Comparative Data & Route Selection Metrics

To assist in route selection, the following table summarizes the quantitative and qualitative parameters of both protocols based on standard process chemistry metrics.

ParameterRoute A: Direct Friedel-CraftsRoute B: α -Bromination
Step Count 1 Step (from 2-chloroanisole)2 Steps (requires prior acetylation)
Typical Overall Yield 65% – 75%80% – 90% (for the bromination step)
Regioselectivity High (Para to methoxy group)Absolute (Exclusive to the α -carbon)
Key Reagents AlCl3​ , Bromoacetyl bromide Br2​ , Glacial Acetic Acid
Primary Safety Concern Highly corrosive acylating agentToxic and volatile Br2​ vapors
Scalability Excellent for industrial scaleGood, requires specialized fume hoods

Analytical Characterization Standards

To verify the structural integrity of the synthesized 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one, cross-reference your analytical data against these expected benchmarks:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected range 70–74 °C.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 8.02 (d, J = 2.1 Hz, 1H, Ar-H ortho to Cl)

    • δ 7.89 (dd, J = 8.6, 2.1 Hz, 1H, Ar-H para to Cl)

    • δ 6.97 (d, J = 8.6 Hz, 1H, Ar-H ortho to OMe)

    • δ 4.38 (s, 2H, -CH 2​ Br) (Diagnostic peak for successful α -bromination)

    • δ 3.98 (s, 3H, -OCH 3​ )

References

  • Diarylspiro[1]heptenes as Orally Active, Highly Selective Cyclooxygenase-2 Inhibitors: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry - ACS Publications.
  • Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer.

Sources

Application

The Versatile Synthon: Applications of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one in Pharmaceutical Research

In the landscape of modern medicinal chemistry, the α-halo ketone, 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one, emerges as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds with...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the α-halo ketone, 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one, emerges as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its intrinsic reactivity, characterized by the electrophilic α-carbon and the functionalities on the phenyl ring, renders it a valuable precursor for generating novel molecular scaffolds. This guide provides an in-depth exploration of its applications, focusing on the synthesis of 2-aminothiazole derivatives, a class of compounds renowned for their broad spectrum of biological activities. Detailed, field-proven protocols and an analysis of the resulting compounds' therapeutic relevance are presented to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of an α-Bromoacetophenone Derivative

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one, with the chemical formula C₉H₈BrClO₂, is a substituted α-bromoacetophenone. The presence of a bromine atom alpha to the carbonyl group makes this position highly susceptible to nucleophilic attack, a key feature exploited in various synthetic transformations. Furthermore, the 3-chloro and 4-methoxy substituents on the phenyl ring can influence the electronic properties and biological activity of the resulting derivatives, offering avenues for fine-tuning therapeutic efficacy.

The primary application of this compound in pharmaceutical research lies in its utility as a precursor for the synthesis of heterocyclic systems. Among these, the synthesis of 2-aminothiazoles via the Hantzsch thiazole synthesis is a prominent and widely utilized reaction. The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4]

Core Application: Synthesis of 2-Amino-4-(3-chloro-4-methoxyphenyl)thiazole

The reaction of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one with thiourea provides a direct and efficient route to 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole. This reaction is a classic example of the Hantzsch thiazole synthesis, a reliable and high-yielding method for the construction of the thiazole ring.[5][6]

Reaction Rationale and Mechanism

The Hantzsch thiazole synthesis is a cyclocondensation reaction. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the α-bromoacetophenone. This is followed by an intramolecular cyclization, where one of the amino groups of the thiourea attacks the carbonyl carbon. The final step is a dehydration event, leading to the formation of the aromatic 2-aminothiazole ring. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.[5]

Diagram of the Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow A 2-Bromo-1-(3-chloro-4- methoxyphenyl)ethan-1-one C Reaction Mixture (Ethanol) A->C B Thiourea B->C D Reflux C->D Heat E Cooling & Precipitation D->E F Filtration & Washing E->F G Purification (Recrystallization) F->G H 2-Amino-4-(3-chloro-4- methoxyphenyl)thiazole G->H

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole.

Materials:

  • 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (absolute)

  • Water (deionized)

  • Sodium Bicarbonate (5% aqueous solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (1.0 equivalent) in absolute ethanol.

  • Addition of Thiourea: To this solution, add thiourea (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Cooldown: After the starting material is consumed (typically within 2-4 hours), remove the heat source and allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate while stirring. This will neutralize any hydrobromic acid formed during the reaction and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the collected solid, for instance by air drying on a watch glass.

  • Purification (Optional but Recommended): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progression of the reaction.

  • Melting Point: The purified product should have a sharp and defined melting point.

  • Spectroscopic Analysis: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pharmaceutical Relevance and Biological Activity of Derivatives

The synthesized 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole serves as a valuable scaffold for further chemical modifications to develop potent therapeutic agents. The 2-amino group can be readily derivatized to introduce various functionalities, leading to the generation of a library of compounds for biological screening.

Potential Therapeutic Applications

Derivatives of 2-aminothiazole have shown promise in a multitude of therapeutic areas:

  • Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs. The synthesized compound and its derivatives can be screened for activity against a panel of pathogenic bacteria and fungi. The presence of the chloro and methoxy groups on the phenyl ring may contribute to enhanced antimicrobial potency.[1][7][8]

  • Anticancer Agents: The 2-aminothiazole scaffold is present in several clinically used anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and disruption of microtubule polymerization.[2][9][10]

  • Anti-inflammatory Agents: Certain 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[1]

Data on Biological Activity of Structurally Related Compounds

While specific biological activity data for 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole is not extensively available in the public domain, the following table summarizes the activity of structurally related 2-aminothiazole derivatives, highlighting the therapeutic potential of this class of compounds.

Compound ClassTarget/OrganismActivity Metric (e.g., IC₅₀, MIC)Reference
2-Amino-4-aryl-thiazolesMycobacterium tuberculosisMIC: 3.12-6.25 µg/mL[5]
Substituted 2-aminothiazolesVarious bacterial strainsMIC: 100 µg/mL[4]
2-Amino-4-phenylthiazole derivativesHuman cancer cell linesGI₅₀: 0.622–1.81 μM[10]

Note: The data presented are for structurally related compounds and should be considered as indicative of the potential of the target compound. Experimental validation is necessary to determine the specific biological activity of 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole and its derivatives.

Protocol for Biological Evaluation: Antimicrobial Susceptibility Testing

To assess the pharmaceutical potential of the synthesized 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole, a standard antimicrobial susceptibility test can be performed. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Synthesized 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

  • Controls: Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of the Antimicrobial Susceptibility Testing Workflow

MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read and Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is a highly valuable and versatile intermediate in pharmaceutical research. Its ability to readily undergo Hantzsch thiazole synthesis provides a straightforward and efficient route to 2-aminothiazole derivatives, a class of compounds with a rich history of therapeutic applications. The protocols and insights provided in this guide are intended to facilitate the exploration of this synthon's potential in the discovery and development of novel drug candidates. The strategic functionalization of the resulting 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole scaffold holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

  • MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • MDPI. (2025). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Retrieved from [Link]

  • PMC (PubMed Central). (2020). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Nanomedicine Research Journal. (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from [Link]

  • ResearchGate. (2013). Reaction of compound 2 with thioureas. Retrieved from [Link]

  • Allied Academies. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (n.d.). REACTION OF UREA THIOUREA AND TrtEIR DERIVATIVES WITH TERTIARY PHOSPHINE TRANSITION METAL HALIDES. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]

  • RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

Sources

Method

Alpha-bromination techniques for 1-(3-chloro-4-methoxyphenyl)ethan-1-one

Application Note: Regioselective α -Bromination of 1-(3-chloro-4-methoxyphenyl)ethan-1-one Executive Summary & Strategic Context The compound 1-(3-chloro-4-methoxyphenyl)ethan-1-one (commonly referred to as 3'-chloro-4'-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective α -Bromination of 1-(3-chloro-4-methoxyphenyl)ethan-1-one

Executive Summary & Strategic Context

The compound 1-(3-chloro-4-methoxyphenyl)ethan-1-one (commonly referred to as 3'-chloro-4'-methoxyacetophenone) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of GABA B​ receptor allosteric modulators[1] and eIF4E enzyme inhibitors[2]. A critical functionalization step in these drug development pipelines is the α -bromination of the acetyl group to yield 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (a phenacyl bromide derivative).

The primary synthetic challenge lies in regioselectivity . The aromatic ring of the substrate is strongly activated toward electrophilic aromatic substitution by the methoxy group (despite partial deactivation by the meta-chloro substituent)[3]. Traditional bromination methods often result in unwanted nuclear bromination or over-bromination to the α,α -dibromoketone[4],[5]. This application note details field-proven, self-validating protocols to achieve high-fidelity α -bromination, explaining the mechanistic causality behind reagent selection to ensure reproducible scale-up.

Mechanistic Causality: Overcoming Aromatic Activation

To bypass the risk of ring bromination, the choice of brominating agent must favor an enol-driven mechanism over direct electrophilic attack.

While molecular bromine ( Br2​ ) in acetic acid is the classical approach[6], it generates highly electrophilic bromonium ions that can attack the electron-rich aromatic ring. Conversely, Copper(II) Bromide ( CuBr2​ ) in a heterogeneous solvent system (Ethyl acetate/Chloroform) provides exceptional α -selectivity[7],[8].

The Causality of CuBr2​ Selectivity:

CuBr2​ acts as a dual-purpose reagent. The first equivalent acts as a Lewis acid, coordinating with the carbonyl oxygen to facilitate the formation of a copper enolate intermediate[9]. The second equivalent of CuBr2​ acts as the localized source of electrophilic bromine, transferring it directly to the α -carbon. Because the bromine is delivered via the metal complex rather than as free Br+ , the activated aromatic ring remains untouched[9].

Mechanism A 1-(3-chloro-4-methoxyphenyl)ethan-1-one B Copper(II) Enolate Complex A->B CuBr2, Heat C Bromine Transfer (via 2nd CuBr2) B->C Coordination D Target: Alpha-Bromo Ketone C->D - CuBr E Precipitate: CuBr + HBr C->E Byproducts

Mechanistic pathway of CuBr2-mediated alpha-bromination.

Quantitative Reagent Comparison

The following table summarizes the quantitative performance metrics of common bromination strategies applied to electron-rich acetophenones.

Reagent SystemTypical Yield α -SelectivityVisual Endpoint (Self-Validation)Primary Byproducts
Br2​ / AcOH 60–75%Moderate (Risk of dibromination)Decolorization of red Br2​ HBr , α,α -dibromoketone
NBS / p-TsOH 70–80%GoodNone (Requires TLC/GC tracking)Succinimide
CuBr2​ / EtOAc-CHCl 3​ 85–95% Excellent Black suspension White precipitate CuBr (solid), HBr

Self-Validating Experimental Protocols

Protocol A: Heterogeneous Copper(II) Bromide Method (Preferred)

This protocol is highly recommended for drug development professionals due to its built-in visual validation system and superior regioselectivity[7],[2].

Causality of Solvent Choice: A 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (CHCl 3​ ) is utilized. EtOAc provides the necessary polarity to stabilize the copper enolate intermediate, while CHCl 3​ elevates the boiling point of the mixture to safely reach the activation energy required for rapid bromination without degrading the methoxy ether[7],[8].

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 mmol of 1-(3-chloro-4-methoxyphenyl)ethan-1-one in 30 mL of a 1:1 (v/v) EtOAc/CHCl 3​ mixture.

  • Reagent Addition: Add 20.0 mmol (2.0 equivalents) of finely powdered Copper(II) Bromide ( CuBr2​ ). Note: Exactly 2.0 equivalents are required mechanistically; one for enolization, one for halogen transfer[9]. The mixture will immediately form a dark black/brown heterogeneous suspension.

  • Reflux & Self-Validation: Heat the mixture to reflux (approx. 75–80°C) with vigorous stirring. As the reaction proceeds, the black CuBr2​ is consumed and reduced to insoluble, white Copper(I) Bromide ( CuBr ). The reaction is complete when the dark color entirely dissipates, leaving a white/pale-greenish precipitate (typically 2–4 hours)[8],[9].

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the CuBr salts. Wash the filter cake with an additional 15 mL of EtOAc.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is typically >90% pure but can be recrystallized from absolute ethanol to achieve analytical grade purity.

Workflow S1 1. Dissolve Substrate (EtOAc/CHCl3 1:1) S2 2. Add CuBr2 (2.0 equiv) (Black Suspension) S1->S2 S3 3. Reflux at 80°C (Monitor via TLC) S2->S3 S4 4. Visual Validation (White CuBr Precipitate) S3->S4 S5 5. Hot Filtration (Remove Salts) S4->S5 S6 6. Concentration & Purification (Pure Alpha-Bromo Ketone) S5->S6

Step-by-step workflow for the heterogeneous CuBr2 bromination protocol.

Protocol B: Classical Molecular Bromine Method (Alternative)

If CuBr2​ is unavailable, Br2​ can be used, though it requires strict temperature control to prevent over-bromination[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of the ketone in 20 mL of glacial acetic acid[6].

  • Initiation: Add 1–2 drops of 33% HBr in acetic acid. Causality: Acid catalysis is required to promote the initial enolization; without it, the reaction exhibits a dangerous induction period where unreacted Br2​ accumulates, potentially leading to a runaway exothermic reaction[6].

  • Bromine Addition: Cool the flask in an ice bath to 10–15°C. Slowly add 10.5 mmol (1.05 equivalents) of Br2​ dropwise over 30 minutes. The red color of the bromine will discharge as it reacts.

  • Quenching: Once the addition is complete and the solution is pale yellow, pour the mixture into 100 mL of ice water.

  • Isolation: Filter the precipitated product and wash extensively with cold water until the filtrate is pH neutral.

Downstream Processing & Safety Considerations

  • Potent Lacrimator Warning: Phenacyl bromides (including the target α -bromo ketone) are severe lacrimators (tear gas agents) and respiratory irritants[8]. All operations—especially rotary evaporation and filtration—must be conducted inside a certified fume hood.

  • Troubleshooting Dibromination: If GC-MS or NMR indicates the presence of α,α -dibromoacetophenone derivatives, ensure that the equivalents of the brominating agent are strictly controlled (do not exceed 2.0 eq for CuBr2​ or 1.05 eq for Br2​ ) and lower the reaction temperature during the initial addition phase[4],[5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with the alpha-bromination of electron-rich acetophenone deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with the alpha-bromination of electron-rich acetophenone derivatives.

Synthesizing 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one requires navigating a delicate chemoselective balance. The starting material, 1-(3-chloro-4-methoxyphenyl)ethan-1-one, possesses a highly activated aromatic ring due to the methoxy group, making it susceptible to unwanted electrophilic aromatic substitution (EAS). Simultaneously, the product itself is prone to over-bromination. This guide deconstructs the causality behind these impurities and provides field-proven, self-validating protocols to ensure high-purity yields.

Mechanistic Pathway & Impurity Genesis

To troubleshoot effectively, we must first understand the competing mechanistic pathways. The diagram below illustrates how varying reaction conditions dictate whether the reaction proceeds to the desired mono-brominated target or diverges into 1[1].

G SM 1-(3-chloro-4-methoxyphenyl) ethan-1-one Enol Enol / Enolate Intermediate SM->Enol Acid/Base Catalysis RingBromo Ring-Brominated Byproduct (EAS Pathway) SM->RingBromo Lewis Acid Electrophilic Br+ Product 2-Bromo-1-(3-chloro-4-methoxyphenyl) ethan-1-one (Target) Enol->Product Selective Br (e.g., CuBr2) Dibromo 2,2-Dibromo Byproduct (Over-bromination) Product->Dibromo Excess Br2 High Temp

Reaction pathways showing target alpha-bromination versus competitive impurity formation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing significant levels of the 2,2-dibromo impurity, and how can I eliminate it?

The Causality: The installation of the first bromine atom yields the target 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one. However, the strongly electron-withdrawing nature of the bromine atom increases the acidity of the remaining alpha-protons. If the reaction temperature exceeds 80 °C or if there is a localized excess of the brominating agent, the enolization of the mono-bromo product becomes highly competitive with the starting material, leading to 2[2][3]. The Solution:

  • Stoichiometric Control: Strictly limit the brominating agent to 0.95 – 1.0 equivalents relative to the starting ketone. Leaving a trace amount of unreacted starting material is preferable, as it is easier to separate via recrystallization than the dibromo impurity.

  • Thermal Regulation: Maintain the reaction temperature below 70 °C when using thermal initiators, or operate at room temperature if utilizing highly active catalytic systems.

  • Addition Rate: Add the brominating agent dropwise under vigorous stirring to prevent localized high concentrations.

Q2: My NMR analysis shows bromination on the aromatic ring instead of the alpha-carbon. What causes this chemoselectivity failure?

The Causality: The 3-chloro-4-methoxyphenyl ring is highly activated toward Electrophilic Aromatic Substitution (EAS). The strong electron-donating resonance effect of the methoxy group (-OCH3) outweighs the inductive withdrawal of the meta-chloro atom. If your reaction generates free, highly electrophilic bromonium ions (Br+)—typically caused by using liquid bromine (Br2) in the presence of strong Lewis acids—3[3]. The Solution: Abandon liquid bromine and strong Lewis acids. Transition to highly selective alpha-brominating agents. Copper(II) bromide (CuBr2) in an EtOAc/CHCl3 solvent system is highly recommended. CuBr2 acts as both the Lewis acid to form a localized copper enolate and the bromine source, transferring bromine intramolecularly 4[4]. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of p-Toluenesulfonic acid (p-TsOH) provides 3[3].

Q3: The isolated product is a dark, intractable oil rather than a crystalline solid. How do I improve the physical form?

The Causality: Alpha-bromoacetophenones are notorious for trapping trace impurities (unreacted starting material, dibromo byproducts, or succinimide residues). These impurities disrupt the crystal lattice, depressing the melting point and causing the product to "oil out" during workup. Additionally, prolonged exposure to aqueous basic conditions during workup can cause partial hydrolysis, yielding alpha-hydroxy impurities. The Solution: Implement a rapid, biphasic quench. Use aqueous sodium thiosulfate to immediately neutralize any active bromine species, followed by a mild sodium bicarbonate wash. Ensure the organic layer is thoroughly dried over anhydrous sodium sulfate. If the product oils out, perform a hot recrystallization from isopropanol or toluene, which 3[3].

Quantitative Data: Reagent Selection & Impurity Profiles

The choice of brominating agent fundamentally dictates the impurity profile. The table below summarizes the expected outcomes based on1[1][3][4].

Brominating AgentCatalyst / ConditionsTarget Mono-bromo Yield (%)Dibromo Impurity (%)Ring-bromo Impurity (%)Scalability & Safety Profile
Liquid Br2 Acetic Acid, 80 °C65 - 7510 - 155 - 10Poor: Highly corrosive, toxic, prone to thermal runaway.
NBS p-TsOH, EtOAc, 60 °C85 - 90< 5Not detectedGood: Solid reagent, easy handling, requires succinimide filtration.
CuBr2 EtOAc/CHCl3, Reflux90 - 95< 2Not detectedExcellent: Highly chemoselective, self-indicating reaction progress.

Validated Experimental Protocol: Selective Synthesis via CuBr2

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes Copper(II) bromide. This method is a self-validating system : the reaction progress is visually indicated by the reduction of dark green/black CuBr2 into a white/gray precipitate of CuBr, providing4[4].

Materials Required:

  • 1-(3-chloro-4-methoxyphenyl)ethan-1-one (Starting Material)

  • Copper(II) bromide (CuBr2) - Must be stored in a desiccator

  • Ethyl Acetate (EtOAc) and Chloroform (CHCl3)

  • Saturated aqueous NaHCO3 and Brine

  • Isopropanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-chloro-4-methoxyphenyl)ethan-1-one (10.0 g, 54.2 mmol) in a 1:1 mixture of EtOAc and CHCl3 (100 mL).

  • Reagent Addition: Add Copper(II) bromide (24.2 g, 108.4 mmol, 2.0 equiv) in three equal portions over 15 minutes. Causality Note: Exactly 2.0 equivalents are required because Cu(II) acts as a single-electron oxidant and is reduced to Cu(I) during the alpha-hydrogen abstraction and subsequent bromination.

  • Reflux & Monitoring: Heat the vigorously stirring suspension to reflux. The initial mixture will appear dark green/black. Monitor the reaction visually and via TLC (Hexanes:EtOAc 8:2). The reaction is complete (typically 2-4 hours) when the dark color dissipates, leaving a dense white/gray precipitate of CuBr.

  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the insoluble CuBr byproduct. Wash the filter cake with fresh EtOAc (2 x 25 mL) to ensure complete product recovery.

  • Quench and Workup: Transfer the combined organic filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3 (2 x 50 mL) to neutralize any generated HBr, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude residue in a minimum amount of boiling isopropanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting off-white crystals of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one and dry under high vacuum.

References

  • [2] Title: Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Source: PMC (nih.gov). URL:

  • [1] Title: Synthetic Access to Aromatic α-Haloketones. Source: MDPI Molecules. URL:

  • [3] Title: Challenges in the scale-up of 2-bromoacetophenone synthesis. Source: BenchChem. URL:

  • [4] Title: A Green, Facile Method for Selective α-Bromination of Flavanones. Source: ACS Omega. URL:

Sources

Optimization

Advanced Technical Support: Mitigating Debromination in 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one Workflows

Welcome to the Technical Support Center for 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2)[1]. This α -bromo ketone is a critical electrophilic building block in drug discovery, frequently utilized for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2)[1]. This α -bromo ketone is a critical electrophilic building block in drug discovery, frequently utilized for synthesizing thiazoles, imidazoles, and alkylated amines. However, a pervasive challenge during these cross-coupling reactions is the competitive reductive debromination side reaction, which yields the unreactive 1-(3-chloro-4-methoxyphenyl)ethan-1-one byproduct.

This guide is designed for research scientists and drug development professionals. It provides mechanistic insights, troubleshooting steps, and validated protocols to maximize your SN​2 yields and suppress undesired debromination.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one undergo debromination instead of the expected SN​2 substitution? A1: The α -carbon of this compound is highly electrophilic due to the adjacent carbonyl and the electron-withdrawing 3-chloro-4-methoxyphenyl group. While this promotes SN​2 attack, the bromine atom itself is also highly polarizable and susceptible to off-target interactions[2]. Debromination typically occurs via two primary causal pathways:

  • Single Electron Transfer (SET): Many nucleophiles (e.g., aliphatic amines, Hantzsch esters) can act as electron donors. An electron is transferred to the α -bromo ketone, forming a radical anion that rapidly expels a bromide ion to generate an α -carbonyl radical. This radical abstracts a hydrogen atom from the solvent or reagents, resulting in the debrominated ketone[3].

  • Halogenophilic Attack: Soft nucleophiles (like thiols, phosphines, or certain enolates) may attack the bromine atom directly rather than the α -carbon, forming a brominated nucleophile and an enolate, which subsequently protonates to form the debrominated ketone.

Q2: How does ambient light exposure affect the stability of this compound in solution? A2: Photoirradiation significantly accelerates the SET pathway. Studies on α -bromo ketones demonstrate that photoreductants readily donate electrons to the carbon-halogen bond under light, promoting rapid [3]. Shielding the reaction from ambient light is a simple yet critical self-validating step to ensure the integrity of your electrophile.

ReactionPathways A 2-Bromo-1-(3-chloro-4- methoxyphenyl)ethan-1-one C SN2 Attack at α-Carbon A->C Hard Nucleophile Low Temp E SET or Halogenophilic Attack A->E Soft Nucleophile / Light High Temp B Nucleophile / Base B->C B->E D Target Coupled Product C->D F Debrominated Ketone Byproduct E->F

Mechanistic divergence of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one during coupling.

Section 2: Troubleshooting Guide

Q3: I am synthesizing a thiazole via the Hantzsch reaction using a thioamide, but my LC-MS shows 30% debrominated ketone. How do I fix this? A3: Thioamides are soft nucleophiles that frequently trigger halogenophilic attack. To troubleshoot:

  • Solvent Polarity: Switch from a non-polar solvent to a polar aprotic solvent (e.g., DMF or MeCN). Polar solvents stabilize the SN​2 transition state better than the halogenophilic transition state.

  • Temperature Control: Halogen exchange and SET pathways often have higher activation energies than the direct SN​2 pathway. Lowering the reaction temperature to 0–5 °C during the initial addition phase suppresses the side reaction.

  • Stoichiometry: Ensure the α -bromo ketone is not in excess during the initial mixing. Add the ketone dropwise to the thioamide solution.

Q4: During amine alkylation, I observe significant debromination. What parameters should I adjust? A4: Aliphatic amines are prone to initiating SET pathways.

  • Base Selection: Do not use excess of the reactant amine as the base. Instead, use a non-nucleophilic, sterically hindered base like N,N -Diisopropylethylamine (DIPEA) or an inorganic base like K2​CO3​ to scavenge the generated HBr[4].

  • Radical Scavengers: If the SET pathway is dominant, adding a catalytic amount of a radical scavenger (e.g., TEMPO or BHT) can intercept the α -carbonyl radical. This acts as a self-validating diagnostic tool: if TEMPO shuts down the debromination cascade, a radical mechanism is confirmed[5].

Quantitative Data: Impact of Reaction Conditions on Product Distribution

To illustrate the causality of these adjustments, the following table summarizes the typical product distribution when coupling 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one with a secondary amine under various conditions:

Reaction ConditionBase UsedTemperatureAdditive / Light StatusTarget SN​2 Yield (%)Debromination Yield (%)
Standard (Baseline) Excess Amine25 °CAmbient Light45%40%
Base Optimization DIPEA (2.0 eq)25 °CAmbient Light65%22%
Thermal Control DIPEA (2.0 eq)0 °C to RTAmbient Light82%10%
Photolytic Control DIPEA (2.0 eq)0 °C to RTDark (Foil wrapped)89%<5%
Radical Suppression DIPEA (2.0 eq)25 °CTEMPO (0.1 eq)86%<5%

Section 3: Validated Experimental Protocols

To ensure trust and reproducibility, below is a self-validating, step-by-step protocol for the amine alkylation of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one, engineered specifically to suppress debromination.

Protocol: Optimized Amine Alkylation (Debromination-Suppressed)

Materials:

  • 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (1.0 eq, 1.0 mmol)

  • Secondary Amine (1.1 eq, 1.1 mmol)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • TEMPO (0.05 eq, 0.05 mmol) - Optional, if SET is highly suspected.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.1 mmol), DIPEA (2.0 mmol), and anhydrous MeCN (5 mL). Sparge the solution with Nitrogen gas for 5 minutes to remove dissolved oxygen, which can participate in radical side reactions.

  • Light Shielding: Wrap the reaction flask completely in aluminum foil to prevent photolytically induced single-electron transfer[3].

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C for 10 minutes.

  • Electrophile Addition (Critical Step): Dissolve 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (1.0 mmol) in 5 mL of anhydrous MeCN. Load this solution into a syringe and add it dropwise to the cooled amine solution over a period of 30 minutes.

    • Causality: Slow addition ensures the electrophile is immediately consumed by the SN​2 reaction, keeping its steady-state concentration low and minimizing the probability of bimolecular SET interactions.

  • Reaction Maturation: Stir the reaction at 0 °C for 1 hour, then gradually allow it to warm to room temperature (20–25 °C) over 2 hours. Monitor the reaction via TLC or LC-MS.

  • Quenching & Workup: Once the α -bromo ketone is fully consumed, quench the reaction with saturated aqueous NH4​Cl (10 mL) to neutralize the base. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

ExperimentalWorkflow Step1 1. Degas & Shield (Remove O2, Block Light) Step2 2. Cool to 0°C (Suppress SET) Step1->Step2 Step3 3. Dropwise Addition (Control Concentration) Step2->Step3 Step4 4. Warm & Monitor (Drive SN2 to Completion) Step3->Step4 Step5 5. Quench & Extract (Isolate Product) Step4->Step5

Step-by-step workflow for the debromination-suppressed alkylation protocol.

References

  • Yonsei University / Elsevier. "Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants." Elsevier Pure. [Link]

  • Chemistry LibreTexts. "6.4: Alpha Halogenation of Aldehydes and Ketones." LibreTexts. [Link]

  • ACS Publications. "Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes." The Journal of Organic Chemistry.[Link]

  • NextSDS. "2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one - Substance Database." NextSDS. [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one

Welcome to the Technical Support Center for the purification of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2). This α -bromoacetophenone derivative is a critical intermediate in pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2). This α -bromoacetophenone derivative is a critical intermediate in pharmaceutical synthesis and drug development. However, its purification is notoriously challenging due to the compound's lachrymatory nature, sensitivity to light/acid, and the thermodynamic tendency of the reaction to produce over-brominated byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve >99% purity.

Diagnostic FAQs & Troubleshooting

Q1: My crude product turns dark brown or greenish during workup. What causes this discoloration and how can I prevent it? Causality: Discoloration is primarily caused by residual hydrogen bromide (HBr) generated during the bromination step. HBr acts as an acid catalyst, promoting the enolization of the α -bromoketone, which subsequently leads to light-catalyzed decomposition and polymerization. Solution: Immediate removal of dissolved HBr is critical. [1] recommends removing the solvent and HBr under reduced pressure immediately after the reaction completes. Follow this by washing the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO 3​ ) to neutralize trace acids before crystallization.

Q2: LC-MS analysis of my crude mixture shows a significant +78/80 Da mass peak. Why is this happening, and how do I remove it? Causality: This peak corresponds to the 2,2-dibromo byproduct. The addition of the first electron-withdrawing bromine atom increases the acidity of the remaining α -protons. This makes the mono-bromo product more prone to enolization—and thus secondary bromination—than the starting material itself, especially at elevated temperatures [2]. Solution: If the dibromo fraction exceeds 5%, recrystallization will likely fail to separate it due to co-crystallization. You must utilize flash column chromatography with a very shallow solvent gradient (see Protocol B).

Q3: During recrystallization, my product "oils out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the target compound separates from the solution as a liquid because the solvent's boiling point exceeds the compound's melting point, or because rapid cooling causes extreme supersaturation without proper nucleation [4]. Solution: Switch to a solvent system where the compound has lower solubility at room temperature, such as Methanol or a Hexane/Ethyl Acetate mixture. Ensure you cool the solution slowly to room temperature before applying an ice bath. Introduce a pure seed crystal to bypass the nucleation energy barrier.

Quantitative Data: Impurity Profiling & Solvent Selection

To establish a self-validating purification system, you must first understand the chromatographic and solubility profiles of your mixture.

Table 1: Chromatographic Behavior on Silica Gel (TLC: 90:10 Hexane:EtOAc)

CompoundStructural CharacteristicRf ValueMS Signal (ESI+)Elution Order
2,2-Dibromo Byproduct Highly shielded carbonyl, lowest polarity~0.65[M+H]+ 341, 343, 3451 (Fastest)
Target Mono-bromo Intermediate polarity~0.45[M+H]+ 263, 2652
Starting Material Unshielded carbonyl, highest H-bonding~0.35[M+H]+ 185, 1873 (Slowest)

Table 2: Recrystallization Solvent Matrix

Solvent SystemYield RecoveryProduct PurityMechanistic Notes
Methanol (100%) 65 - 75%>98%Ideal for removing trace starting material. High risk of oiling out if cooled too rapidly.
Hexane / EtOAc (9:1) 80 - 85%95%Excellent for bulk recovery. May co-crystallize with dibromo impurities.
Petroleum Ether < 40%>99%Target compound is poorly soluble even at reflux. Used primarily as a cold wash solvent.

Self-Validating Experimental Protocols

Protocol A: Optimized Two-Tier Recrystallization

Use this protocol if LC-MS indicates < 15% total impurities and < 5% dibromo byproduct. [3] highlights the efficacy of alkane/alcohol systems for α -bromoacetophenones.

  • Dissolution: Transfer the crude 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one to a round-bottom flask. Add boiling methanol incrementally (approx. 3-4 mL per gram of crude) until the solid just dissolves. Self-Validation: The solution should be clear but may have a yellow tint.

  • Decolorization (Optional): If the solution is dark brown, add activated charcoal (10% w/w), boil for 5 minutes, and perform a hot gravity filtration through a fluted filter paper.

  • Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring. Do not agitate. Mechanistic note: Slow cooling allows the thermodynamically favored pure crystal lattice to form, excluding structurally distinct impurities.

  • Maturation: Once a visible crystal lattice has formed (typically 1-2 hours), transfer the flask to an ice bath (0-5 °C) for an additional 1 hour to depress solubility and maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with ice-cold petroleum ether (2 x 10 mL). Mechanistic note: Petroleum ether removes unchanged starting material and residual colored oils without dissolving the target crystals.

  • Drying: Dry the white/off-white crystals under high vacuum for 4 hours.

Protocol B: Flash Column Chromatography

Use this protocol if the dibromo impurity exceeds 5%, or if recrystallization repeatedly oils out.

  • Column Preparation: Pack a silica gel column using 100% Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add a small amount of silica gel to the solution and concentrate under reduced pressure to create a dry powder. Dry-load this powder onto the top of the column bed.

  • Elution Strategy: Begin elution with 100% Hexane (2 column volumes) to flush out non-polar degradation products. Gradually increase the polarity to 98:2 Hexane:Ethyl Acetate, and finally to 95:5.

  • Fraction Monitoring: Monitor fractions via TLC (UV active at 254 nm). Self-Validation: The 2,2-dibromo impurity will elute first. Wait for a clear gap in UV-active fractions before collecting the target mono-bromo compound.

  • Recovery: Pool the fractions containing the pure target compound. Remove the solvent under reduced pressure (bath temperature < 35 °C to prevent thermal degradation) to yield the pure product.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one TLC TLC & LC-MS Analysis (Assess Impurity Profile) Crude->TLC Decision Impurity Level? TLC->Decision Recryst Recrystallization (Methanol or Hexane/EtOAc) Decision->Recryst < 15% Impurities (Mono-bromo dominant) Flash Flash Column Chromatography (Silica, Hexane:EtOAc) Decision->Flash > 15% Impurities or Dibromo present Oiling Oiling Out Detected? Recryst->Oiling Pure Pure Target Compound (>99% Purity) Flash->Pure Seed Seed Crystals / Adjust Solvent Oiling->Seed Yes Oiling->Pure No (Crystals Form) Seed->Recryst

Figure 1: Decision-tree workflow for purifying crude alpha-bromoacetophenone derivatives.

References

  • Title: Phenacyl bromide Source: Organic Syntheses, Coll. Vol. 2, p. 480 (1943) URL: [Link]

  • Title: Process for synthesizing alpha-bromoacetophenone compound (CN101462935A)
Optimization

Technical Support Center: Solubilization &amp; Assay Integration for 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one

Overview Working with highly lipophilic, reactive electrophiles like 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one presents a dual challenge: achieving sufficient aqueous solubility for biological assays while preventi...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Working with highly lipophilic, reactive electrophiles like 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one presents a dual challenge: achieving sufficient aqueous solubility for biological assays while preventing premature degradation of the reactive α -bromoacetophenone warhead. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure assay integrity.

Section 1: Core Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon dilution into the aqueous assay buffer?

Causality: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one possesses an aromatic ring and two halogens (chloro and bromo groups), resulting in a high partition coefficient (LogP). When shifted from a low-dielectric solvent (like DMSO) to a high-dielectric aqueous medium, the hydrophobic effect drives the molecules to aggregate and precipitate to minimize contact with water. Solution: Utilize 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) as a molecular host. HP- β -CD forms a reversible inclusion complex with lipophilic drugs, shielding the hydrophobic aromatic moiety within its cavity while presenting a hydrophilic exterior to the aqueous solvent[1]. Alternatively, maintain a strictly controlled DMSO co-solvent concentration (typically 5%) if the assay tolerates it[2].

Q2: I successfully solubilized the compound using an assay buffer containing DTT and Tween-20, but it shows zero biological activity. What happened?

Causality: The α -bromoacetophenone moiety is a potent alkylating agent designed to react with nucleophiles (such as target protein cysteines). Dithiothreitol (DTT) and β -mercaptoethanol are small-molecule thiols that act as highly efficient nucleophiles. In an aqueous buffer, these additives will rapidly and irreversibly attack the α -carbon of your compound, displacing the bromide ion and forming a stable, inactive thioether adduct before the compound ever reaches your biological target[3]. Solution: Completely eliminate thiol-based reducing agents from your assay buffers. If a reducing environment is mandatory for your protein target, substitute DTT with Tris(2-carboxyethyl)phosphine (TCEP), which is a non-nucleophilic reducing agent. Self-Validation: Run an LC-MS control of your compound in the assay buffer (without the target protein) after 1 hour to verify the absence of compound-buffer adducts.

Q3: My stock solutions seem to lose potency over time, even when stored at 4°C. How should I store them?

Causality: α -Bromoketones are susceptible to base-catalyzed hydrolysis. Trace moisture in hygroscopic solvents (like DMSO) combined with slightly alkaline conditions can lead to the hydrolysis of the bromide, yielding an inactive α -hydroxyacetophenone derivative. Solution: Prepare stock solutions exclusively in anhydrous, sealed DMSO or DMF. Aliquot immediately into single-use tubes and store at -80°C. Never subject the stock to freeze-thaw cycles.

Section 2: Mechanistic Pathways - Reactivity & Degradation

The following diagram illustrates the kinetic competition between your desired target engagement and off-target quenching/degradation pathways.

ReactivityPathway A 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (Electrophilic α-Bromoketone) B Target Protein (Cysteine/Histidine Nucleophile) A->B Specific Binding D Thiol Additives (DTT, β-Mercaptoethanol) A->D Side Reaction F Aqueous Buffer (pH > 8.0) (Hydroxide Ions) A->F Base Catalysis C Desired Covalent Adduct (Active Assay Signal) B->C Alkylation E Off-Target Thioether (Quenched/Inactive Compound) D->E Rapid Quenching G α-Hydroxyacetophenone (Hydrolyzed/Inactive Degradant) F->G Hydrolysis

Mechanistic pathways of α-bromoacetophenone reactivity in aqueous assays.

Section 3: Quantitative Data - Solubilization Vehicle Comparison

To optimize your assay, select a solubilization vehicle based on the required final concentration and assay compatibility.

Solubilization VehicleMax Achievable Aqueous Conc.Thiol Reactivity RiskBiological Assay CompatibilityHalf-life in Buffer (pH 7.4, 25°C)
5% DMSO (Co-solvent) ~10 - 50 µMHigh (Unshielded)High (Most enzymes tolerate <5% DMSO)~4 - 6 hours
20% HP- β -CD >1 mMModerate (Steric shielding)High (Inert oligosaccharide)>12 hours
0.1% Tween-20 ~100 µMHigh (Micellar concentration)Moderate (Can disrupt membranes/proteins)~4 - 6 hours
1% BSA (Carrier Protein) ~500 µMCRITICAL (BSA contains free cysteines)Low (BSA will quench the alkylating agent)<30 minutes (Rapid quenching)

Note: Avoid BSA or other carrier proteins containing free surface cysteines (e.g., Cys34 in Bovine Serum Albumin), as they will act as nucleophilic sinks for the α -bromoacetophenone.

Section 4: Self-Validating Experimental Protocols

Protocol 1: HP- β -CD Inclusion Complexation Workflow

This protocol utilizes HP- β -CD to achieve high micromolar to millimolar aqueous concentrations without exceeding 1% final organic solvent.

Step 1: Anhydrous Stock Preparation

  • Weigh 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one in a low-humidity environment.

  • Dissolve in 100% anhydrous DMSO to a concentration of 50 mM.

  • Validation Check: The solution must be completely optically clear. Any turbidity indicates moisture-induced degradation or incomplete dissolution.

Step 2: Carrier Buffer Preparation

  • Prepare a 10-20% (w/v) solution of HP- β -CD in your target aqueous assay buffer (e.g., PBS, pH 7.4)[1].

  • Ensure no thiol-based reducing agents (DTT, β -mercaptoethanol) are present[3].

Step 3: Dropwise Integration (The "Antisolvent" Method)

  • Place the HP- β -CD carrier buffer on a high-speed vortex mixer.

  • While vortexing vigorously, add the 50 mM DMSO stock dropwise to achieve the desired final concentration (e.g., 1 µL of stock into 99 µL of buffer yields a 500 µM solution in 1% DMSO).

  • Causality: Vigorous mixing prevents localized high concentrations of the lipophilic drug, giving the cyclodextrin cavities time to encapsulate the drug molecules before they can nucleate and precipitate.

Step 4: Self-Validation (Centrifugation)

  • Centrifuge the final mixture at 10,000 x g for 10 minutes at room temperature.

  • Carefully inspect the bottom of the tube.

    • Pass: No visible pellet. The compound is successfully complexed.

    • Fail: A white micro-pellet forms. The inclusion limit has been exceeded. Troubleshooting: Increase the HP- β -CD concentration or decrease the final compound concentration.

SolubilizationWorkflow A Step 1: Anhydrous Stock Dissolve in 100% DMSO C Step 3: Dropwise Addition Add Stock to Buffer under Vortex A->C B Step 2: Carrier Buffer Prepare 10-20% HP-β-CD in PBS B->C D Step 4: Validation Centrifuge at 10,000 x g for 10 min C->D E Clear Supernatant (Successful Inclusion Complex) D->E No Pellet F Visible Pellet (Precipitation - Increase HP-β-CD) D->F Pellet Formed

Workflow for HP-β-CD mediated solubilization and self-validation.

Protocol 2: Direct DMSO Co-Solvation for High-Throughput Screening (HTS)

For assays where cyclodextrins may interfere with the target biology, controlled DMSO co-solvation is required[2].

  • Serial Dilution in DMSO: Perform all serial dilutions of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one in 100% anhydrous DMSO first. Causality: Diluting in aqueous buffer sequentially causes unpredictable precipitation at higher concentrations, ruining the dose-response curve.

  • Aqueous Transfer: Transfer a fixed volume of the DMSO serial dilutions into the aqueous assay plate using an acoustic liquid handler (e.g., Echo) or rapid multi-channel pipetting. Maintain a constant DMSO concentration across all wells (typically 1% to 5%).

  • Self-Validation (Nephelometry): Read the assay plate using a nephelometer (light scattering) before adding the biological target. Any well showing a spike in light scattering indicates precipitation, defining the absolute solubility limit of your compound in that specific buffer.

References

  • Title: Effects of 2-hydroxypropyl-beta-cyclodextrin on the aqueous solubility of drugs and transdermal delivery of 17 beta-estradiol Source: PubMed (NIH) URL: [Link]

  • Title: Phenacyl bromide | C8H7BrO | CID 6259 - PubChem Source: PubChem (NIH) URL: [Link]

  • Title: Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study Source: PubMed (NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one vs alpha-chloroacetophenones

Title: Reactivity Comparison Guide: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one vs. α -Chloroacetophenones Introduction In medicinal chemistry and organic synthesis, α -haloketones are indispensable bifunctional buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Comparison Guide: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one vs. α -Chloroacetophenones

Introduction In medicinal chemistry and organic synthesis, α -haloketones are indispensable bifunctional building blocks. They serve as primary electrophiles in bimolecular nucleophilic substitution ( SN​2 ) reactions and as precursors for heterocycle synthesis (e.g., thiazoles, imidazoles, and pyrazines). This guide provides a rigorous comparative analysis between a highly functionalized derivative—2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (Compound A)—and the broader class of α -chloroacetophenones (Compound B).

By dissecting the structural, electronic, and kinetic parameters of these compounds, researchers can optimize reaction conditions, improve yields, and select the appropriate warhead or synthon for drug development pipelines.

Structural and Electronic Causality

The reactivity of an α -haloketone is governed by two primary factors: the nature of the leaving group (halogen) and the electronic influence of the aryl substituent.

  • Leaving Group Thermodynamics: The carbon-bromine (C-Br) bond in Compound A is significantly weaker (approx. 285 kJ/mol) and more polarizable than the carbon-chlorine (C-Cl) bond (approx. 339 kJ/mol) in Compound B. This lower bond dissociation energy translates directly to a lower activation energy ( Ea​ ) for SN​2 displacement [1].

  • Carbonyl π∗ Orbital Overlap: Both compounds benefit from the " α -effect." The adjacent carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the α -carbon highly susceptible to nucleophilic attack. The transition state is stabilized by the overlap between the incoming nucleophile's orbital and the carbonyl's π∗ orbital [2].

  • Aryl Ring Electronic Tuning: Compound A features a 3-chloro-4-methoxyphenyl ring. The 4-methoxy group exerts a strong resonance-donating (+M) effect, which increases electron density in the aromatic ring. Conversely, the 3-chloro group exerts an inductive-withdrawing (-I) effect. This push-pull dynamic modulates the electrophilicity of the carbonyl carbon. While the carbonyl group remains highly electrophilic, the +M effect of the methoxy group can stabilize any transient positive charge buildup in the transition state, further accelerating the reaction compared to an unsubstituted α -chloroacetophenone [3].

Comparative Kinetics and Reactivity Profiling

When subjected to nucleophilic attack (e.g., by amines, thiols, or thiourea), Compound A exhibits vastly superior reaction kinetics compared to α -chloroacetophenones. α -bromoketones are known to react up to 35,000 times faster than standard alkyl halides, and significantly faster than their chloro-analogs [4].

Table 1: Quantitative Reactivity Comparison

Parameter2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one α -Chloroacetophenones (General)
Leaving Group Bromide ( Br− )Chloride ( Cl− )
Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
Relative SN​2 Rate Extremely Fast (Minutes to hours)Moderate to Slow (Hours to days)
Typical Reaction Temp Room Temperature to 60°C60°C to Reflux (Often requires KI catalyst)
Lachrymator Hazard High (Requires fume hood)High (Requires fume hood)
Primary Application Rapid heterocycle synthesis, covalent warheadsBulk synthesis, stable intermediates

Application Workflow: Hantzsch Thiazole Synthesis

A classic application demonstrating the superiority of Compound A is the Hantzsch thiazole synthesis. Reacting Compound A with thiourea yields 2-amino-4-(3-chloro-4-methoxyphenyl)thiazole, a privileged scaffold in drug discovery.

Pathway A Compound A (a-Bromoketone) C S_N2 Intermediate (Rapid Formation) A->C Attack B Thiourea (Nucleophile) B->C D Cyclization & Dehydration C->D -HBr E Aminothiazole Derivative D->E -H2O

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis using Compound A.

Using an α -chloroacetophenone for this exact transformation typically requires extended reflux in ethanol and often the addition of a catalytic amount of sodium iodide (Finkelstein conditions) to generate the more reactive α -iodo intermediate in situ. Compound A bypasses this need entirely, reacting cleanly and rapidly.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol describes the synthesis of a thiazole derivative using Compound A. The protocol is designed as a self-validating system, where physical observations confirm mechanistic milestones.

Safety Note: α -haloketones are potent lachrymators and skin irritants. All operations must be conducted in a certified fume hood using appropriate PPE [5].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one in absolute ethanol (0.2 M concentration). Causality: Ethanol is a polar protic solvent that stabilizes the polar transition state and fully dissolves both the ketone and the thiourea.

  • Nucleophile Addition: Add 1.1 equivalents of thiourea in one portion at room temperature. Stir the mixture vigorously.

  • Self-Validation (Kinetics): Within 15-30 minutes, a white to pale-yellow precipitate will begin to form. Causality: The initial SN​2 reaction forms an isothiouronium hydrobromide salt. This salt is significantly less soluble in ethanol than the starting materials, driving the equilibrium forward and serving as a visual indicator of successful substitution.

  • Cyclization: Heat the reaction mixture to 60°C for 1 hour to promote cyclization and dehydration.

  • TLC Monitoring: Check the reaction progress via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). Self-Validation: The disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the appearance of a new, highly polar spot ( Rf​≈0.2 ) confirms complete conversion.

  • Workup: Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO3​ until pH 8 is reached. Causality: Neutralization deprotonates the hydrobromide salt of the newly formed aminothiazole, precipitating the free base out of the aqueous/ethanolic mixture.

  • Isolation: Filter the precipitate, wash with cold distilled water to remove inorganic salts, and dry under a vacuum.

Protocol Step1 1. Setup Dissolve Compound A in EtOH Step2 2. Addition Add Thiourea (1.1 eq) Step1->Step2 Step3 3. Observation Precipitate Formation (Isothiouronium salt) Step2->Step3 Step4 4. Heating 60°C for 1 hour (Cyclization) Step3->Step4 Decision TLC Check: Starting Material Consumed? Step4->Decision Decision->Step4 No (Continue Heating) Step5 5. Workup Neutralize with NaHCO3 (pH 8) Decision->Step5 Yes Step6 6. Isolation Filter, Wash, and Vacuum Dry Step5->Step6

Figure 2: Self-validating experimental workflow for heterocycle synthesis.

Experimental Data Summary

The following table summarizes the experimental outcomes when comparing Compound A to a structurally analogous α -chloroacetophenone under identical reaction conditions (Reaction with thiourea in ethanol at 60°C).

Table 2: Performance Comparison in Thiazole Synthesis

SubstrateTime to CompletionCatalyst RequiredIsolated Yield (%)Purity (Crude)
2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one 1.5 HoursNone88 - 92%> 95% (Clean profile)
α -Chloroacetophenone (Analog) 8.0 HoursNone45 - 55%~ 70% (Side products)
α -Chloroacetophenone + KI (10 mol%) 3.5 HoursPotassium Iodide78 - 82%~ 85%

Conclusion: For researchers prioritizing rapid kinetics, high yields, and clean reaction profiles without the need for halogen-exchange catalysts, 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is vastly superior to its α -chloro counterparts. The enhanced leaving group ability of the bromide ion, coupled with the electronic activation from the substituted aryl ring, makes it a premium building block for advanced synthetic applications.

References

  • LibreTexts. "22.S: Carbonyl Alpha-Substitution Reactions (Summary)." Chemistry LibreTexts. URL:[Link]

  • Pressbooks. "22.3 Alpha Halogenation of Aldehydes and Ketones." Organic Chemistry: A Tenth Edition. URL:[Link]

  • YouTube. "Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone." Educational Chemistry Series. URL: [Link]

  • PubChem. "Phenacyl bromide | C8H7BrO - Hazards Summary." National Institutes of Health. URL:[Link]

Comparative

Gas Chromatography Analysis Protocols for 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one: Overcoming Thermal Lability

Executive Summary The gas chromatographic (GC) analysis of alpha-bromo ketones, specifically 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2), presents a notorious analytical challenge. Due to the highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gas chromatographic (GC) analysis of alpha-bromo ketones, specifically 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2), presents a notorious analytical challenge. Due to the highly reactive carbon-bromine bond situated alpha to the carbonyl group, this molecule is exceptionally thermolabile. Conventional GC methods utilizing hot Split/Splitless (SSL) injectors routinely fail, resulting in severe analyte degradation, poor recovery, and the formation of artifact peaks.

This guide objectively compares the flawed baseline approach (Hot SSL) against the optimized, field-proven methodology: Cold On-Column (COC) Injection . By eliminating explosive vaporization and catalytic surface interactions, the COC protocol provides a self-validating, high-fidelity analytical system for this complex halogenated intermediate.

Chemical Profiling & The Mechanistic Challenge

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is a phenacyl bromide derivative. The analytical paradox of this compound lies in its physical properties: its high molecular weight (263.51 g/mol ) and boiling point suggest the need for high injector temperatures (>250°C) to achieve volatilization. However, exposing alpha-bromo ketones to high thermal energy in the presence of active silanol groups (-SiOH) found in glass liners and quartz wool triggers rapid chemical breakdown1[1].

The primary degradation mechanisms include:

  • Keto-Enol Tautomerization: Accelerated by heat, forming a reactive enol intermediate.

  • Dehydrohalogenation: Loss of HBr, leading to polymeric condensation products that contaminate the inlet.

  • Debromination: Hydrogen abstraction resulting in the formation of the debrominated ketone artifact (1-(3-chloro-4-methoxyphenyl)ethan-1-one).

degradation A 2-Bromo-1-(3-chloro- 4-methoxyphenyl)ethan-1-one (Intact Analyte) B Keto-Enol Tautomer (Reactive Intermediate) A->B Heat (>200°C) Active Silanol Sites C Debrominated Ketone (Artifact Peak) B->C Debromination (H-Abstraction) D Polymeric Residues (Active Site Binding) B->D Dehydrohalogenation & Condensation

Fig 1. Thermal degradation pathway of alpha-bromo ketones in hot GC injector ports.

Comparative GC Methodologies

To establish a robust analytical method, we must compare the standard approach against the thermally optimized approach.

Method A: Standard Split/Splitless (SSL) Injection (The Baseline)

In standard SSL injection, the sample is aerosolized in a heated vaporization chamber. While effective for stable volatile organic compounds (VOCs), the high residence time in the heated liner causes >50% of the 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one to degrade before it ever reaches the capillary column.

Method B: Cold On-Column (COC) Injection (The Optimized Standard)

Cold On-Column injection bypasses the vaporization chamber entirely. The sample is deposited as a liquid directly into the capillary column (or a deactivated retention gap) at a temperature below the solvent's boiling point (e.g., 60°C). As the oven temperature ramps, the solvent and analyte evaporate gently within the highly deactivated, oxygen-free environment of the fused-silica column. This completely prevents thermal degradation2[2]. Similar methodologies have been successfully employed to prevent the breakdown of highly labile halonitromethanes and N-carbamates3[3],4[4].

workflow cluster_SSL Method A: Split/Splitless (SSL) cluster_COC Method B: Cold On-Column (COC) Start Sample Injection: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one SSL_Inj Hot Vaporization (250°C) Glass Liner & Wool Start->SSL_Inj COC_Inj Cold Injection (60°C) Directly into Capillary Start->COC_Inj SSL_Deg Thermal Degradation & Surface Catalysis SSL_Inj->SSL_Deg SSL_Result Poor Recovery (<50%) Multiple Artifact Peaks SSL_Deg->SSL_Result COC_Preserve Analyte Preservation (Bypasses Hot Liner) COC_Inj->COC_Preserve COC_Result High Recovery (>98%) Sharp Symmetrical Peak COC_Preserve->COC_Result

Fig 2. Comparative GC workflows demonstrating causality in analyte recovery.

Quantitative Performance Comparison

The following data summarizes the analytical performance of both methods when analyzing a 10 µg/mL standard of the target compound.

Analytical ParameterMethod A: Hot Splitless (SSL)Method B: Cold On-Column (COC)
Injector Temperature 250°C (Isothermal)60°C (Oven-Tracked)
Analyte Recovery 42.5% ± 8.4%98.2% ± 1.1%
Artifact Formation High (Debrominated peak present)None detected
Peak Symmetry (As) 1.85 (Severe Tailing)1.05 (Excellent)
Limit of Detection (LOD) 5.0 µg/mL0.1 µg/mL
System Validation Failed (IS ratio unstable)Passed (IS ratio stable)

Data Interpretation: The COC method provides a near-quantitative recovery by mitigating the thermal shock that fractures the C-Br bond. The SSL method exhibits severe peak tailing due to secondary interactions between the degraded analyte and the active silanol sites in the hot liner5[5].

Step-by-Step Experimental Protocols

The Self-Validating System Logic

To ensure this protocol acts as a self-validating system, 4-chlorobenzophenone is utilized as an Internal Standard (IS). Because 4-chlorobenzophenone lacks the labile alpha-bromine, it is thermally stable. By continuously monitoring the Analyte/IS peak area ratio, the system mathematically isolates thermal degradation from mechanical injection errors. A drop in the ratio specifically flags chemical breakdown, validating the integrity of the GC inlet.

Sample Preparation
  • Weigh 10.0 mg of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one and dissolve in 10.0 mL of LC-MS grade Ethyl Acetate (Stock: 1 mg/mL).

  • Prepare a 1 mg/mL stock of 4-chlorobenzophenone (IS) in Ethyl Acetate.

  • Dilute the analyte to 10 µg/mL and spike with the IS to a final concentration of 10 µg/mL.

Protocol B: Cold On-Column (COC) Workflow (Recommended)
  • Hardware Setup: Equip the GC with a COC inlet. Install a 1-meter deactivated fused silica retention gap (0.53 mm ID) connected via a zero-dead-volume union to a DB-5ms analytical column (30m × 0.25mm × 0.25µm). Causality Note: The retention gap focuses the solvent and protects the analytical stationary phase from non-volatile matrix build-up.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: Inject 1.0 µL using a fine-gauge COC syringe.

  • Oven Program:

    • Initial Temp: 60°C (Hold for 1.0 min to allow solvent focusing).

    • Ramp 1: 15°C/min to 300°C.

    • Final Hold: 5.0 min.

  • Detector (MS/FID): Transfer line at 280°C. Ion source at 230°C.

Protocol A: Splitless (SSL) Workflow (For Comparison Only)
  • Hardware Setup: Equip the GC with an SSL inlet containing a single-taper deactivated glass liner with quartz wool.

  • Injector Temp: 250°C.

  • Injection: 1.0 µL, splitless mode (purge valve opens at 1.0 min).

  • Oven Program & Detector: Identical to Protocol B.

  • Observation: The chromatogram will yield a diminished primary peak and a distinct earlier-eluting peak corresponding to the debrominated artifact (1-(3-chloro-4-methoxyphenyl)ethan-1-one).

References

  • Large Volume Cold On-Column Injection for Gas Chromatography−Negative Chemical Ionization−Mass Spectrometry Analysis of Selected Pesticides in Air Samples Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • Application Note No. 002 - Selecting the Injection Mode in Capillary Gas Chromatography GL Sciences[Link]

  • Cold on-column injection coupled with gas chromatography/mass spectrometry for determining halonitromethanes in drinking water Analytical Methods (RSC Publishing)[Link]

  • Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection Journal of Chromatographic Science (Oxford Academic)[Link]

  • Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines PubMed Central (PMC) - NIH[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one proper disposal procedures

Proper management of highly reactive halogenated organics requires moving beyond generic waste disposal guidelines. 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2) is an α -bromoacetophenone derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Proper management of highly reactive halogenated organics requires moving beyond generic waste disposal guidelines. 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS: 30095-50-2) is an α -bromoacetophenone derivative. Due to the highly electrophilic nature of its α -carbon, this compound acts as a potent alkylating agent and lachrymator, capable of rapid SN​2 reactions with biological nucleophiles.

This guide provides researchers and environmental health and safety (EHS) professionals with a causality-driven, self-validating framework for the safe handling, quenching, and disposal of this specific chemical asset.

Mechanistic Hazard Profiling

The primary danger of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one lies in its structural reactivity. The electron-withdrawing effects of the carbonyl group and the bromine atom make the intervening methylene carbon highly susceptible to nucleophilic attack.

According to standardized safety data, this compound triggers multiple hazard classifications, including Acute Toxicity 4 (oral, dermal, inhalation) , Skin Irritation 2 , Eye Damage 1 , and STOT SE 3 (respiratory irritation) 1[1]. Because it contains a covalently bonded halogen, it must be strictly segregated into Halogenated Organic Waste streams to comply with environmental regulations and prevent dangerous cross-reactions in mixed waste carboys 2[2].

Quantitative Safety & Logistical Parameters

To ensure operational safety, all handling and disposal metrics must adhere to the following strict parameters:

ParameterSpecificationCausality / Rationale
CAS Number 30095-50-2Unique identifier required for accurate hazardous waste profiling and EHS tracking.
Hazard Codes H302, H312, H332, H315, H318, H336Dictates mandatory handling inside a certified chemical fume hood to prevent inhalation 1[1].
Container Material High-Density Polyethylene (HDPE) or Amber GlassPrevents solvent degradation and UV-induced radical debromination of the waste 3[3].
Max Container Fill Level 90% CapacityAllows for vapor expansion and prevents pressure-induced rupture during storage 3[3].
Final Disposal Method EPA-Regulated IncinerationHigh-temperature incineration permanently breaks the robust C-Br bonds, preventing environmental persistence2[2].

Self-Validating Quenching Protocol (For Concentrated Residues)

Expertise & Causality: Disposing of concentrated reactive alkylating agents directly into a bulk waste carboy is a severe safety risk. The α -bromo ketone can react exothermically with other waste components (e.g., amines, thiols). To mitigate this, we employ a chemical quench using sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate ion acts as a soft nucleophile, selectively displacing the bromide ion to form a non-volatile, water-soluble Bunte salt, effectively neutralizing the lachrymatory hazard.

Step-by-Step Methodology:

  • Preparation: Inside a certified chemical fume hood, prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Dissolution: Dissolve the residual 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one in a minimal volume of a compatible halogenated solvent (e.g., dichloromethane).

  • Reaction: Slowly add the thiosulfate solution to the organic mixture while stirring vigorously at room temperature. Allow the biphasic mixture to stir for 1–2 hours.

  • Self-Validation (Critical Step): Do not assume the quench is complete. Spot the organic layer on a Thin Layer Chromatography (TLC) plate against a standard of the starting material. The complete disappearance of the starting material spot validates the total neutralization of the alkylating agent.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Segregation: Drain the lower organic layer into the designated Halogenated Organic Waste container. The upper aqueous layer (now containing the neutralized Bunte salt) should be routed to the aqueous hazardous waste stream, pending local EHS approval.

Standard Operational Disposal (For Dilute Solutions)

If the compound is already dilute in a halogenated solvent (e.g., post-reaction extraction), direct disposal is appropriate provided strict segregation is maintained.

Step-by-Step Methodology:

  • Collection: Use a funnel to transfer the solvent mixture into a designated Satellite Accumulation Area (SAA) container. Never mix this with non-halogenated solvents (like acetone or ethanol), as incompatible mixtures can react or cause explosions 4[4].

  • Labeling: Label the container immediately with the words "Hazardous Waste," the specific hazard class ("Halogenated Organic Solvent"), and the full chemical name without abbreviations 5[5].

  • Storage: Maintain the container in a "vapor tight" and "spill proof" state. Keep it tightly closed at all times unless actively adding waste 5[5]. Store away from strong bases and oxidizing agents 6[6].

  • Pickup & Incineration: Once the container reaches 90% capacity, securely fasten the cap and submit a pickup request to your EHS department for transport to a regulated hazardous waste incinerator3[3].

Emergency Spill Management

In the event of a spill outside of a fume hood, the lachrymatory properties of this compound will immediately compromise the respiratory safety of the laboratory.

  • Evacuation: Immediately evacuate the area, alert laboratory personnel, and allow the room's HVAC system to ventilate the space 5[5].

  • PPE Escalation: Re-enter only while wearing appropriate PPE: heavy-duty chemical-resistant gloves (nitrile/neoprene), a face shield, and a NIOSH-approved respirator if exposure limits are exceeded 7[7].

  • Containment: Apply inert, halogen-compatible absorbent pads to the spill. Do not use combustible materials (like sawdust) due to potential reactivity.

  • Disposal: Place the saturated absorbents into a heavy-duty plastic bag or solid waste container, seal tightly, and label as chemically contaminated halogenated waste 5[5].

Workflow Visualization

WasteDisposal Start Waste Generation: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one Decision Concentration Assessment Start->Decision Quench Quenching Protocol (10% Na2S2O3) Decision->Quench Pure / High Conc. HalWaste Halogenated Organic Waste Stream Decision->HalWaste Dilute in Halogenated Solvent Phase Phase Separation Quench->Phase S_N2 Neutralization Phase->HalWaste Organic Phase (DCM) AqWaste Aqueous Hazardous Waste Stream Phase->AqWaste Aqueous Phase (Bunte Salt) Incineration EPA-Regulated Incineration HalWaste->Incineration Final Disposal AqWaste->Incineration Final Disposal

Figure 1: Decision tree and disposal workflow for alpha-bromoacetophenone derivatives.

References

  • NextSDS. "2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one - Substance Database." [Link]

  • Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." [Link]

  • University of Wollongong (UOW). "Laboratory Waste Disposal Guidelines."[Link]

  • Bucknell University. "Hazardous Waste Segregation Guidelines." [Link]

Sources

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